2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde
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Overview
Description
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that features both pyrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-3-carbaldehyde, which is then reacted with a thioamide to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the pyrazole or thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxylic acid, while reduction would yield the corresponding alcohol .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic aldehydes that feature pyrazole or thiazole rings, such as:
- 2-(1-methyl-1H-pyrazol-3-yl)acetic acid
- 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride
Uniqueness
What sets 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde apart is its unique combination of pyrazole and thiazole rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-11-3-2-7(10-11)8-9-6(4-12)5-13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQRDJYGTUFMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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